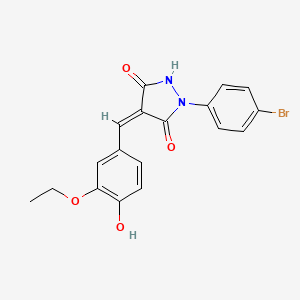![molecular formula C19H19N5O2 B6034934 N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B6034934.png)
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. Additionally, N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in cholesterol synthesis. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide in lab experiments is its specificity for certain enzymes, such as HDACs. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide in lab experiments is its potential toxicity. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide has been shown to be toxic to some normal cells, and further research is needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide. One area of interest is the development of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide for therapeutic use. Finally, research is needed to determine the efficacy of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide in vivo, particularly in animal models of cancer and inflammation.
Méthodes De Synthèse
The synthesis of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide involves the reaction of 2-pyrazinylboronic acid with 3-bromo-N-(6-methyl-3-pyridinyl)-2-propionamide in the presence of a palladium catalyst. The resulting compound is then treated with 3-pyridylboronic acid to yield N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide.
Applications De Recherche Scientifique
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-14-4-6-17(13-23-14)26-19-15(3-2-8-22-19)11-24-18(25)7-5-16-12-20-9-10-21-16/h2-4,6,8-10,12-13H,5,7,11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWUSUIHKQBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6034877.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6034888.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2H-indazol-2-yl)-N-methylacetamide](/img/structure/B6034894.png)

![7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol)](/img/structure/B6034907.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B6034912.png)
![7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034920.png)
![5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6034930.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6034946.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B6034951.png)
![N-[1-{[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6034955.png)

![N-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6034967.png)